9-Anthracenecarboxylic acid

Chloride channel pharmacology Patch-clamp electrophysiology CaCC current measurement

9-Anthracenecarboxylic acid (also termed anthracene-9-carboxylic acid or A9C; CAS 723-62-6) is a polycyclic aromatic carboxylic acid with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24. The compound crystallizes as a light yellow to yellow solid with a reported melting point of 213–217 °C.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 723-62-6
Cat. No. B105490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenecarboxylic acid
CAS723-62-6
Synonyms9-AC cpd
9-ACA
9-anthracene carboxylic acid
9-anthracenecarboxylic acid
9-anthroic acid
9-anthroic acid, sodium salt
9-anthroic acid, sodium salt, 11C-labeled
anthracene-9-carboxylic acid
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O
InChIInChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
InChIKeyXGWFJBFNAQHLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility3.82e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracenecarboxylic Acid (CAS 723-62-6): Baseline Chemical Profile for Research Procurement


9-Anthracenecarboxylic acid (also termed anthracene-9-carboxylic acid or A9C; CAS 723-62-6) is a polycyclic aromatic carboxylic acid with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 . The compound crystallizes as a light yellow to yellow solid with a reported melting point of 213–217 °C . As a positional isomer of anthracenecarboxylic acid bearing the carboxyl substituent at the C9 meso position of the anthracene ring system, its structural and electronic properties are fundamentally distinct from the 1- and 2-substituted isomers [1].

Why 9-Anthracenecarboxylic Acid (723-62-6) Cannot Be Replaced by Positional Isomers or Analogues


Positional isomerism among anthracenecarboxylic acids (1-, 2-, and 9-substituted) produces non-interchangeable compounds due to divergent steric and electronic environments at the carboxyl-bearing carbon [1]. Substitution at the C9 meso position of 9-anthracenecarboxylic acid yields unique photophysical and ionization behavior that differs fundamentally from 1- and 2-substituted isomers [1]. Furthermore, the negatively charged carboxylate moiety of A9C is essential for voltage-dependent ion channel pharmacology, whereas neutral analogues lacking this charge exhibit markedly reduced functional activity [2]. These structural determinants preclude generic substitution and mandate compound-specific verification in research applications.

Quantitative Differentiation of 9-Anthracenecarboxylic Acid (723-62-6) Against Structural Analogues and Alternative Tools


A9C vs. DIDS for CaCC Current Studies: Functional Suitability for Calcium-Activated Chloride Channel Research

9-Anthracenecarboxylic acid has been directly compared with 4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS), a widely used anion transport inhibitor, for studying calcium-activated chloride currents (CaCCs) [1]. In a head-to-head experimental evaluation using electrophysiological recordings, A9C was determined to be more suitable than DIDS for CaCC current investigation [1]. This functional superiority is attributed to DIDS exhibiting broader, less specific anion transport inhibition that complicates the isolation of CaCC-mediated currents, whereas A9C provides a more targeted pharmacological profile for CaCC characterization in the experimental context evaluated [1].

Chloride channel pharmacology Patch-clamp electrophysiology CaCC current measurement

Charged A9C vs. Neutral A9M Analogue: Requirement of Negative Charge for Voltage-Dependent Channel Blockade

A direct head-to-head comparison of 9-anthracenecarboxylic acid (A9C, charged) and its non-charged analogue anthracene-9-methanol (A9M) on TMEM16B channels expressed in HEK 293T cells revealed that the negative charge of A9C is required for voltage-dependent outward current blockade [1]. Using whole-cell patch-clamp recordings, A9C produced a voltage-dependent block of outward currents that increased with depolarization [1]. In contrast, A9M produced only a small, non-voltage-dependent block of outward currents [1]. Additionally, in the presence of 1.5 μM Ca²⁺, A9C induced strong potentiation of tail currents measured at −100 mV after depolarizing voltages and prolonged deactivation kinetics, whereas A9M did not produce potentiation [1].

TMEM16B channel Voltage-dependent block Structure-activity relationship

9-ACA as MALDI Matrix for Synthetic Polymers: Superior Performance Over Conventional Matrices

In a systematic evaluation of matrices for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of synthetic polymers, 9-anthracenecarboxylic acid (9-ACA) demonstrated superior performance relative to most conventional matrices [1]. By generating primarily [M + Na]⁺ ions, 9-ACA provided higher effective mass resolution in polymer analysis [1]. The study further reported that a 'super' 9-ACA composite matrix, prepared as a mixture with 5-methoxysalicylic acid, was more suitable for larger polymer molecules exceeding 8000 Da [1].

MALDI-TOF mass spectrometry Synthetic polymer analysis Matrix selection

Positional Isomer Ionization Behavior: 9-ACA vs. 1- and 2-Anthracenecarboxylic Acids in Negative-Ion MALDI-MS

A comparative study of the ionization behavior of anthracenecarboxylic acid positional isomers in negative-ion MALDI-MS revealed that the ratio of negative molecular ion (M⁻) to deprotonated molecule ([M−H]⁻) differs substantially among the 1-, 2-, and 9-substituted isomers [1]. The M⁻/[M−H]⁻ ratio for 2-anthracenecarboxylic acid was much higher than those observed for both 1- and 9-anthracenecarboxylic acids [1]. This divergence enables prediction of substituted ring positions based on overlapping isotope peak patterns [1]. The 9-substituted isomer exhibits a distinct ionization signature with a substantially lower M⁻/[M−H]⁻ ratio compared to the 2-substituted isomer [1].

Isomer differentiation Negative-ion MALDI Ionization mechanism

Antimicrobial Structure-Activity Relationship: 9-COOH vs. 9-Carboxaldehyde, Anthrone, and Hydroxymethyl Derivatives

In a structure-activity relationship study of anthracene derivatives against intestinal bacteria, anthracene-9-carboxylic acid (9-COOH) exhibited strong (+++) growth inhibition at 1.0 mg/disc and moderate (++) growth inhibition at 0.25 mg/disc against Clostridium perfringens [1]. In direct contrast, anthracene-9-carboxaldehyde, anthrone, and 9-(hydroxymethyl)-anthracene exhibited no growth-inhibitory effects against any of the six intestinal bacterial strains tested at equivalent concentrations [1]. This functional divergence demonstrates that the carboxylic acid moiety at the C9 position is required for antimicrobial activity in this assay system.

Antimicrobial screening Clostridium perfringens Structure-activity relationship

Validated Research and Industrial Application Scenarios for 9-Anthracenecarboxylic Acid (723-62-6)


Calcium-Activated Chloride Channel (CaCC/TMEM16) Pharmacological Studies

Employ 9-anthracenecarboxylic acid as a reference chloride channel modulator for characterizing CaCC currents in smooth muscle, epithelial, and salivary gland cell preparations [1]. The compound exhibits voltage-dependent block of outward currents and, under low intracellular Ca²⁺ conditions (1.5 μM), produces tail current potentiation at −100 mV following depolarization, with deactivation kinetics prolongation observed in TMEM16B-expressing systems [1]. Use A9C in preference to DIDS when CaCC-specific current isolation is required [2]. Note that the neutral analogue A9M lacks voltage-dependent blockade and potentiation effects, confirming that the negatively charged carboxylate moiety is essential for the observed pharmacology [1].

MALDI-TOF Matrix for Synthetic Polymer Mass Spectrometry

Utilize 9-anthracenecarboxylic acid as a MALDI matrix for analyzing synthetic polymer distributions including poly(ethylene glycol), poly(propylene glycol), poly(methyl methacrylate), and poly(dimethyl siloxane) [1]. 9-ACA generates predominantly [M + Na]⁺ ions and delivers higher effective mass resolution compared to most conventional protein-optimized matrices [1]. For polymer species exceeding 8000 Da, employ the 'super' 9-ACA composite matrix prepared with 5-methoxysalicylic acid to optimize high-mass detection [1].

Negative-Ion MALDI-MS Isomer Differentiation and Ionization Mechanism Studies

Deploy 9-anthracenecarboxylic acid in negative-ion MALDI-MS investigations where predictable ionization behavior of the 9-substituted isomer is required. The compound exhibits a characteristically low M⁻/[M−H]⁻ ion ratio relative to the 2-substituted isomer, enabling reliable positional isomer identification based on overlapping isotope peak patterns [1]. This differential ionization signature supports analytical method development for aromatic carboxylic acid characterization and substitution pattern elucidation [1].

Antimicrobial Structure-Activity Relationship Screening Against Clostridium perfringens

Incorporate 9-anthracenecarboxylic acid as a positive control in antimicrobial screening panels targeting Clostridium perfringens, where it demonstrates strong growth inhibition at 1.0 mg/disc and moderate inhibition at 0.25 mg/disc [1]. The compound's activity profile enables discrimination between carboxylic acid-dependent antibacterial effects and inactive derivatives including anthracene-9-carboxaldehyde, anthrone, and 9-(hydroxymethyl)-anthracene [1]. This specificity supports structure-activity relationship studies of anthracene-based antimicrobial candidates.

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